molecular formula C10H10ClN3 B12117402 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B12117402
M. Wt: 207.66 g/mol
InChI Key: SSKXJZPZQLTKAT-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 50671-39-1) is a versatile chemical intermediate belonging to the 5-aminopyrazole class, a scaffold renowned for its significant applications in medicinal and agrochemical research . This compound serves as a crucial synthetic precursor for the development of novel pyrazoline derivatives, which have been extensively screened and found to possess notable analgesic and anti-inflammatory activities . Its utility extends to the synthesis of complex heterocyclic systems; for instance, it can be condensed with α,β-unsaturated ketones to yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, a reaction efficiently facilitated in ionic liquids . Furthermore, the 5-aminopyrazole core is a key building block for constructing a wide array of fused pyrazoloazines—such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines—which are of immense interest due to their ability to mimic purine bases and their broad-spectrum pharmacological potential, including as antibacterial, anticancer, and antifungal agents . Recent methodologies have also demonstrated its application in copper-promoted dimerization reactions, enabling the synthesis of novel pyrazole-fused pyridazines and pyrazines, which show promise in materials chemistry . The molecular formula for this compound is C10H10ClN3 . Researchers can utilize its reactive amino and chloro functional groups for further functionalization and ring formation, making it an invaluable scaffold for library generation in drug discovery programs . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3

InChI Key

SSKXJZPZQLTKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of hydrazone intermediate : A β-ketonitrile (e.g., 4-chloro-3-oxobutanenitrile) reacts with a hydrazine derivative (e.g., 1-phenylhydrazine) to form a hydrazone.

  • Cyclization : Acidic or basic catalysis induces cyclization, forming the pyrazole ring.

Key Parameters

ParameterOptimal ConditionsYield (%)Reference
CatalystSodium acetate, Lewis acids60–85
SolventEthanol, DMF, THF
Temperature50–120°C

Example :

4-Chloro-3-oxobutanenitrile + 1-phenylhydrazine → this compound
Conditions : Ethanol, NaOH (catalytic), reflux, 12 hrs.

Multi-Component Reactions (MCRs)

ComponentExampleCatalystYield (%)
AldehydeBenzaldehydep-TsOH45–70
NitrileChloroacetonitrile
Phenylhydrazine1-Phenylhydrazine

Advantages :

  • High atom economy.

  • Scalability for industrial production.

Cyclization with Lawesson’s Reagent

Lawesson’s reagent (Ls) facilitates thioamide-to-imine conversions, enabling pyrazole ring formation. This method is adapted from processes for related compounds.

Procedure

  • Thioamide synthesis : React a β-ketoester with phenylhydrazine to form a thioamide.

  • Cyclization : Treat with Ls in toluene or THF to yield the pyrazole.

Key Challenges

  • Solvent toxicity : Requires non-pyridine solvents (e.g., toluene) for industrial safety.

  • Yield : Moderate (50–60%) due to competing side reactions.

Oxidative Dehydrogenative Coupling

This method functionalizes pyrazol-5-amines via iodine/TBHP-mediated coupling, enabling regioselective C–C bond formation.

Application to Target Compound

StepConditionsOutcome
Oxidative couplingI₂ (1.1 equiv), TBHP (4.0 equiv), EtOH, 50°CIntroduces chloro/methyl groups
Yield86% (optimized)

Mechanistic Insight :

  • I₂ acts as a Lewis acid and iodination reagent.

  • TBHP provides oxidative power for dehydrogenation.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automation are employed to enhance efficiency.

Process Optimization

ParameterIndustrial ConditionsImpact
Reactor typeContinuous flowConsistent yield (>90%)
PurificationRecrystallization (toluene)High purity (≥95%)
Waste managementAqueous workupReduced environmental footprint

Alternative Routes

Solid-Phase Synthesis

  • Resin-bound intermediates : β-Ketonitriles are attached to Wang resin, followed by hydrazine coupling and cleavage.

  • Applications : Combinatorial library generation.

Microwave-Assisted Synthesis

  • Conditions : DMF, p-TsOH, 120°C, 20 min.

  • Advantages : Rapid reaction completion, improved yields.

Comparison of Methods

MethodYield (%)ScalabilityKey Reagents
β-Ketonitrile + Hydrazine60–85HighNaOH, ethanol
MCRs45–70Moderatep-TsOH, aldehydes
Lawesson’s Reagent50–60LowLs, toluene
Oxidative Coupling80–86ModerateI₂, TBHP, EtOH

Critical Challenges and Solutions

  • Regioselectivity :

    • Problem : Competing 3- vs. 5-amine formation.

    • Solution : Use electron-withdrawing groups (e.g., Cl) to direct substitution.

  • Purity :

    • Problem : Side products from over-oxidation.

    • Solution : Optimize TBHP/I₂ ratios (1.1:4.0).

  • Cost :

    • Problem : High cost of Lawesson’s reagent.

    • Solution : Replace with cheaper catalysts (e.g., CuI) .

Chemical Reactions Analysis

Oxidative Coupling Reactions

The amine group at position 5 participates in oxidative dehydrogenative couplings to form azo compounds. A study demonstrated that pyrazol-5-amines undergo selective intermolecular coupling under catalytic conditions:

ConditionsReagentsProductsKey Observations
Copper catalysis, tert-butyl hydroperoxide (TBHP)O₂ or TBHP as oxidantAzopyrroles (e.g., 3 )Forms C–N and N–N bonds; reaction proceeds via radical intermediates. Products exhibit aromatic azo linkages confirmed by UV-Vis and NMR .

Example reaction:

2 equivalents of 4 chloro 3 methyl 1 phenyl 1H pyrazol 5 amineCu OAc TBHPAzopyrrole dimer\text{2 equivalents of 4 chloro 3 methyl 1 phenyl 1H pyrazol 5 amine}\xrightarrow{\text{Cu OAc TBHP}}\text{Azopyrrole dimer}

Nucleophilic Substitution at Chloro Position

The chloro group at position 4 is susceptible to nucleophilic substitution under basic or catalytic conditions.

NucleophileConditionsProductYieldReference
NH₃ (gas)EtOH, 80°C4-Amino derivative75%
NaN₃ (sodium azide)DMF, 100°C4-Azido derivative68%
KSCNAcetone, reflux4-Thiocyanate derivative82%

Mechanistic Insight :
The chloro group activates the pyrazole ring for substitution due to electron-withdrawing effects. Reactions typically proceed via an SₙAr mechanism in polar aprotic solvents.

Condensation with Carbonyl Compounds

The amine group reacts with aldehydes/ketones to form Schiff bases or fused heterocycles.

Carbonyl CompoundConditionsProductApplication
BenzaldehydeEthanol, refluxImine-linked pyrazoleIntermediate for anticancer agents .
IsatinH₂O/EtOH, PTSA catalystSpiro-oxindole derivativesEvaluated for cytotoxicity against HepG2 cells (IC₅₀ = 12.5 µM) .

Example reaction with isatin:

4 Chloro 3 methyl 1 phenyl 1H pyrazol 5 amine+IsatinH O EtOH PTSASpiro pyrazole oxindole \text{4 Chloro 3 methyl 1 phenyl 1H pyrazol 5 amine}+\text{Isatin}\xrightarrow{\text{H O EtOH PTSA}}\text{Spiro pyrazole oxindole }

Acylation and Alkylation of the Amine Group

The primary amine undergoes acylation and alkylation to form amides or secondary amines.

ReagentConditionsProductYield
Acetyl chlorideCH₂Cl₂, Et₃NN-Acetyl derivative90%
Benzyl bromideK₂CO₃, DMFN-Benzyl derivative85%

Key Data :

  • Acylation reactions are typically rapid (<1 hr) at room temperature.

  • Alkylation requires stronger bases (e.g., K₂CO₃) to deprotonate the amine .

Diazotization and Subsequent Reactions

While diazotization of heterocyclic amines is less common, the compound can form diazonium salts under acidic conditions, enabling coupling with electron-rich aromatics.

Diazotization AgentCoupling PartnerProduct
NaNO₂, HClβ-NaphtholAzo dye (λmax = 480 nm)

Limitations :
Diazonium intermediates are unstable and require low temperatures (0–5°C) to prevent decomposition .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory conditions. Research indicates that derivatives of pyrazoles exhibit anti-inflammatory activities, making them valuable in drug development for conditions like arthritis and other inflammatory disorders .

Cancer Treatment
Recent studies have highlighted the cytotoxic potential of pyrazole derivatives against cancer cell lines. For instance, compounds derived from 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine have shown promising results in inhibiting the growth of liver and gastric cancer cells, with IC50 values indicating significant potency .

Agrochemical Applications

Pesticides and Herbicides
The compound is utilized in the formulation of agrochemicals, particularly in developing effective pesticides. Pyrazole derivatives have been commercialized as insecticides due to their selective activity against pests while minimizing environmental impact. For example, chlorantraniliprole, a pyrazole-based insecticide, targets ryanodine receptors in insects and has shown high efficacy against various pest species .

Biochemical Research

Enzyme Interaction Studies
Researchers leverage the unique structural properties of this compound to study enzyme interactions and mechanisms. Its role as a ligand in coordination chemistry allows for insights into biochemical pathways and enzyme functions, contributing to advancements in molecular biology .

Material Science

Development of New Materials
The compound is being explored for its potential applications in material science, particularly in creating new polymers and coatings with enhanced durability and resistance to degradation. Its unique chemical structure can lead to innovative materials with specific properties tailored for industrial applications .

Case Studies and Research Findings

Application AreaCase Study/Research Findings
Pharmaceuticals Derivatives showed significant cytotoxicity against cancer cell lines (IC50 values ranging from 60 nM to 580 nM) .
Agrochemicals Commercialized pyrazole derivatives like chlorantraniliprole exhibit high efficacy against insect pests .
Biochemical Research Studies on enzyme interactions utilizing the compound have advanced understanding of biochemical pathways .
Material Science Research indicates potential for developing durable polymers and coatings from pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Properties/Applications References
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 1-Ph, 3-Me, 4-Cl, 5-NH₂ Potential pharmacological applications
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 1-Me, 3-(4-Cl-Ph), 5-NH₂ Intermediate in organic synthesis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1-(4-MeO-Ph), 3-Ph, 5-NH₂ Higher lipophilicity (due to MeO group)
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 1-Ph, 3-Me, 5-NH₂ Simpler structure; lower molecular weight
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine C₁₀H₉ClFN₃ 225.65 1-[(4-Cl-3-F-Ph)CH₂], 5-NH₂ Enhanced halogenated bioactivity

Substituent Position Key :

  • Ph : Phenyl group.
  • Me : Methyl group.
  • Cl : Chlorine atom.
  • NH₂: Amino group.

Electronic and Steric Effects

  • Chlorine vs.
  • Halogenation : The presence of chlorine (target compound) or fluorine () influences metabolic stability and lipophilicity, critical for drug design .
  • Steric Hindrance : The 3-methyl group in the target compound introduces steric bulk, which may limit rotational freedom compared to 3-phenyl derivatives (e.g., ) .

Biological Activity

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurobiology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3, featuring a pyrazole ring that contributes to its pharmacological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds related to pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The structure activity relationship (SAR) suggests that modifications in the pyrazole structure can enhance cytotoxicity against these cancer types .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT-1165.55
HepG235.58
MCF-72.86

The compound demonstrated an IC50 value of 5.55 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The antitumor effects are attributed to the compound's ability to induce apoptosis and affect cell cycle progression. For instance, flow cytometry analysis revealed that treatment with this compound led to an increase in cells in the G0/G1 phase and a decrease in the G2/M phase, suggesting a blockage in cell cycle progression which is crucial for cancer growth inhibition .

Neurobiological Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. It acts as an inhibitor of TrkA kinase, which is involved in pain signaling pathways. Inhibition of TrkA has been linked to reduced neuropathic pain in preclinical models, indicating potential therapeutic applications for chronic pain management .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, with specific attention to their effects on various biological pathways:

  • Anticancer Studies : A study evaluated the efficacy of several pyrazoline derivatives against cancer cell lines, highlighting that compounds similar to this compound showed promising results in inhibiting tumor growth through modulation of EGFR pathways .
  • Neuropharmacological Research : Another investigation assessed the role of this compound as a TrkA inhibitor, demonstrating significant reductions in pain-related behaviors in animal models, suggesting its potential use in treating conditions like neuropathic pain .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiourea analogs or Vilsmeier–Haack formylation. A four-step protocol involves:

Cyclization of hydrazine derivatives with β-ketoesters.

Formylation using POCl₃/DMF.

Oxidation to generate carbonyl intermediates.

Acylation with ammonium thiocyanate .

  • Purity Optimization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and pyrazole NH₂ (δ 5.1–5.3 ppm). Chlorine substituents cause deshielding of adjacent carbons (δ 140–145 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve anisotropic displacement parameters. For example, C–Cl bond lengths average 1.73 Å, and dihedral angles between phenyl/pyrazole planes range 10–15° .

Advanced Research Questions

Q. How do substituent variations at the pyrazole C3/C4 positions influence bioactivity, and what contradictions exist in structure-activity relationship (SAR) data?

  • Methodological Answer :

  • SAR Analysis : Chlorine at C4 enhances antitubercular activity (MIC: 1.5 µg/mL vs. M. tuberculosis), while methyl at C3 reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells). However, 4-methoxy analogs show conflicting results: increased antibacterial activity (MIC: 2 µg/mL) but decreased metabolic stability .
  • Contradictions : In some studies, electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition but reduce solubility, complicating in vivo translation .

Q. What computational strategies are effective for predicting hydrogen-bonding patterns in crystalline forms of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury 4.0 to identify R₂²(8) motifs (N–H···N interactions) and C(4) chains (π-π stacking). Density Functional Theory (DFT) at B3LYP/6-31G* level predicts lattice energies within 5% of experimental values .
  • Crystallographic Software : WinGX/ORTEP-III models anisotropic thermal parameters, with R-factors < 0.05 for high-resolution datasets .

Q. How can mechanistic studies resolve discrepancies in the compound’s role as a kinase inhibitor versus a GPCR antagonist?

  • Methodological Answer :

  • Kinase Assays : Use TR-FRET-based screening (e.g., LanthaScreen) to measure IC₅₀ against JAK2 (5 nM) vs. CCR5 (120 nM).
  • GPCR Binding : Radioligand displacement (³H-SCH-442416) identifies competitive antagonism (pKB = 7.2) .
  • Contradiction Resolution : Molecular docking (AutoDock Vina) reveals divergent binding poses: hydrophobic interactions dominate in kinases, while ionic bonds stabilize GPCR binding .

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